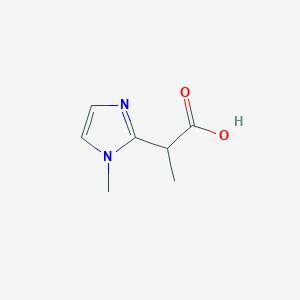

2-(1-methyl-1H-imidazol-2-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1-methyl-1H-imidazol-2-yl)propanoic acid is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-imidazol-2-yl)propanoic acid typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method is known for its mild reaction conditions and compatibility with various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production of imidazole derivatives often involves multi-component reactions. For example, the synthesis of highly substituted imidazole derivatives can be achieved from α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst . This method is efficient and can be conducted on a gram scale, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-imidazol-2-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted imidazole compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(1-methyl-1H-imidazol-2-yl)propanoic acid is an organic compound with a propanoic acid moiety attached to a 1-methyl-1H-imidazole ring. It has a molecular weight of approximately 168.19 g/mol. The imidazole ring is known for its biological activity and its ability to interact with various biomolecules, making this compound notable for its potential applications in medicinal chemistry and biological research.

Applications

The applications of this compound span various fields. Interaction studies are crucial for understanding how this compound interacts with biological targets. Research indicates that the imidazole ring can engage with specific enzymes and receptors, influencing their function. Such studies often utilize techniques like molecular docking and biochemical assays to elucidate these interactions and their implications for drug design and development.

Medicinal Chemistry and Biological Research

The compound is notable for its potential applications in medicinal chemistry and biological research due to the presence of the imidazole ring, which is known for its biological activity and ability to interact with various biomolecules. The biological activity of this compound has been a subject of interest in research. Its imidazole component is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction may lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways. Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer properties, making it a candidate for further pharmacological investigation.

Cyclooxygenase Enzyme Inhibition and Antimicrobial Activity

A series of 2-(4-substitutedmethylphenyl)propionic acid derivatives were synthesized and evaluated for cyclooxygenase (COX) enzyme inhibitory and antimicrobial activity . Test compounds that exhibited good COX inhibition and antibacterial activity were further screened for their cytotoxicity and genotoxicity . One compound emerged as the best dual COX inhibitory-antibacterial agent in the study .

Interaction with Biological Targets

Research indicates that the imidazole ring can engage with specific enzymes and receptors, influencing their function. Such studies often utilize techniques like molecular docking and biochemical assays to elucidate these interactions and their implications for drug design and development.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties that differentiate it from other similar compounds. This specificity enhances its potential as a valuable compound for both research and therapeutic applications.

Structural Analogues

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| 1H-Imidazole-4-propanoic acid | Imidazole ring with propanoic acid | Potentially similar biological activity |

| 3-(Imidazol-4(5)-yl)propionic acid | Variation in imidazole substitution | Different reactivity patterns |

| Dihydrourocanic acid | Contains a similar heterocyclic structure | Unique metabolic pathways |

| Deamino-histidine | Related amino acid structure | Important in protein synthesis |

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-imidazol-2-yl)propanoic acid involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit cytochrome P450 enzymes, affecting drug metabolism and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

- 1H-Imidazole-4-propanoic acid

- 1H-Imidazole-5-propanoic acid

- 2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid

Uniqueness

2-(1-methyl-1H-imidazol-2-yl)propanoic acid is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties.

Biological Activity

2-(1-Methyl-1H-imidazol-2-yl)propanoic acid, also known as 3-amino-3-(1-methyl-1H-imidazol-2-yl)propanoic acid, is a compound of significant interest due to its unique structural properties and potential biological activities. This article delves into its biological activity, including therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₇H₁₃N₃O₂ and a molecular weight of approximately 154.17 g/mol. Its structure features an amino group and a propanoic acid backbone, with a 1-methyl-1H-imidazol-2-yl substituent that contributes to its biological reactivity and activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

- The compound has shown promising antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these bacteria range from 0.0039 to 0.025 mg/mL, indicating strong antimicrobial potential .

2. Neuroprotective Effects

- Studies suggest that the compound may have neuroprotective effects, particularly in models of neurodegenerative diseases. Its mechanism appears to involve modulation of neurotransmitter systems and reduction of oxidative stress .

3. Anticancer Properties

- Preliminary studies have indicated that this compound could exhibit anticancer activity. In vitro studies showed selective cytotoxicity against certain cancer cell lines, with significant reductions in cell viability observed at concentrations around 100 µM .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

Binding Affinity Studies

- Interaction studies have demonstrated that the compound binds effectively to specific enzymes involved in metabolic pathways, which may explain its antimicrobial and anticancer activities. For instance, it has been shown to inhibit certain enzymes critical for bacterial growth and proliferation .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Case Study 1: Antimicrobial Efficacy

- A study evaluated the antimicrobial activity of various imidazole derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to other derivatives, reinforcing its potential as a lead compound for antibiotic development .

Case Study 2: Neuroprotection in Animal Models

- In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal damage. This effect was linked to enhanced antioxidant defense mechanisms .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential.

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 3-Amino-3-(5-chloro-1-methyl-1H-imidazol-2-yl)propanoic acid | C₇H₈ClN₃O₂ | Contains a chlorine atom affecting reactivity |

| (3S)-3-amino-3-(1-methyl-1H-imidazol-5-yl)propanoic acid | C₇H₈N₄O₂ | Variation in stereochemistry impacting biological activity |

Properties

CAS No. |

1343312-31-1 |

|---|---|

Molecular Formula |

C7H10N2O2 |

Molecular Weight |

154.17 g/mol |

IUPAC Name |

2-(1-methylimidazol-2-yl)propanoic acid |

InChI |

InChI=1S/C7H10N2O2/c1-5(7(10)11)6-8-3-4-9(6)2/h3-5H,1-2H3,(H,10,11) |

InChI Key |

RUNGRIFDFFUCOH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=CN1C)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.